N-benzyl-2-fluorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXWQXTTYOYCCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350378 | |
| Record name | N-benzyl-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724-37-8 | |
| Record name | N-benzyl-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within the Fluorinated Benzamide Chemical Class
N-benzyl-2-fluorobenzamide belongs to the fluorinated benzamide (B126) chemical class, a group of compounds distinguished by a benzamide core structure featuring one or more fluorine atoms. evitachem.com The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. evitachem.com
The presence and position of the fluorine atom can significantly influence a molecule's metabolic stability, binding affinity to target proteins, lipophilicity (fat solubility), and cell membrane permeability. ontosight.ai For instance, the fluorine atom in this compound is known to enhance the compound's binding affinity to specific enzymes or proteins. This strategic placement of fluorine is a key driver of research, as it can lead to compounds with improved therapeutic potential. ontosight.ai
The fluorinated benzamide class is diverse, with variations in the number and position of fluorine atoms, as well as other substituents, leading to a wide range of properties and applications.
| Compound Name | Key Structural Features | Noted Properties or Research Interest | Reference |
|---|---|---|---|
| This compound | A single fluorine atom at the 2-position of the benzoyl group. | Used as a synthetic intermediate; investigated for antimicrobial and anticancer activities. | |
| N-(2,3-Difluorophenyl)-2-fluorobenzamide | Three fluorine atoms across both aromatic rings. | Represents a tri-fluorinated benzamide, studied for its specific crystal structure and intermolecular interactions. mdpi.com | mdpi.com |
| N-(2,4-Difluorophenyl)-2-fluorobenzamide | A difluorophenyl group attached to the amide nitrogen and a single fluorine on the benzoyl group. | Noted for strong dipole interactions and is the second regular tri-fluorinated benzamide to be structurally reported. mdpi.com | mdpi.com |
| 5-Fluoro-2-(trifluoromethyl)benzamide | Contains both a fluorine atom and a trifluoromethyl (CF3) group. | The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development. |
Evolution of Research Interests in Benzamide Derivatives
Research into benzamide (B126) derivatives has a long and varied history, evolving from broad biological screening to highly specific, target-oriented investigations. Initially, these compounds were recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. ontosight.aiontosight.aiontosight.aiontosight.aimdpi.com This diverse activity profile established benzamides as a privileged scaffold in medicinal chemistry.
Over time, research has become more sophisticated. Scientists have moved towards designing benzamide derivatives that target specific biological molecules with high precision. Recent trends include the development of benzamides as:
Enzyme Inhibitors: A significant area of focus is the design of benzamides as inhibitors of enzymes implicated in disease. For example, researchers have synthesized and evaluated benzamide derivatives as potent inhibitors of histone deacetylases (HDACs), which are key targets in cancer therapy. nih.gov
Multi-Target Ligands: Recognizing the complexity of diseases like Alzheimer's, current strategies involve creating single compounds that can interact with multiple targets. Benzamide derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two enzymes involved in the progression of Alzheimer's disease. mdpi.com
Allosteric Modulators: Research has also explored benzamides as allosteric activators of enzymes. Substituted benzamide analogs have been a major focus in the development of allosteric activators for human glucokinase (GK), a crucial enzyme in glucose metabolism and a target for diabetes treatment. researchgate.net
This evolution reflects a deeper understanding of molecular biology and a shift towards rational drug design, where compounds are meticulously engineered to interact with specific disease-related targets. nih.gov
Current Academic Research Trajectories for N Benzyl 2 Fluorobenzamide
Established Reaction Pathways for Amide Bond Formation in this compound Synthesis
Traditional methods for creating the amide linkage in this compound remain foundational in organic synthesis. These routes are well-documented and reliable for producing the target compound on a laboratory scale.
The most common and direct approach to synthesizing this compound is the condensation reaction between a derivative of 2-fluorobenzoic acid and benzylamine (B48309). This typically involves activating the carboxylic acid to facilitate the nucleophilic attack by the amine.
A prevalent strategy is the conversion of 2-fluorobenzoic acid into a more reactive species, such as an acyl chloride. For instance, N-(2,3-difluorophenyl)-2-fluorobenzamide has been synthesized in high yield (88%) through the condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline. mdpi.com A similar approach using 2,4-difluoroaniline (B146603) also resulted in a high yield (87%) of the corresponding trifluorinated benzamide. mdpi.com These standard procedures highlight the robustness of using acyl chlorides as precursors.
Alternatively, coupling agents are widely employed to facilitate amide bond formation directly from the carboxylic acid, avoiding the need to isolate the reactive acyl chloride. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency. The synthesis of N-benzyl 2,3-difluorobenzamide, an analogue of the target compound, typically involves the reaction of 2,3-difluorobenzoic acid with benzylamine in the presence of such a coupling agent. ontosight.ai One specific procedure for this compound reported a yield of 85%, demonstrating the effectiveness of these condensation methods. uva.nl
Table 1: Examples of Condensation Reactions for Fluorobenzamide Synthesis
| Product | Precursor 1 | Precursor 2 | Method | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-(2,3-Difluorophenyl)-2-fluorobenzamide | 2-Fluorobenzoyl chloride | 2,3-Difluoroaniline | Condensation | 88 | mdpi.com |
| N-(2,4-Difluorophenyl)-2-fluorobenzamide | 2-Fluorobenzoyl chloride | 2,4-Difluoroaniline | Condensation | 87 | mdpi.com |
| This compound | 2-Fluorobenzoic acid derivative | Benzylamine | General Procedure B | 85 | uva.nl |
| N-Benzyl 2,3-difluorobenzamide | 2,3-Difluorobenzoic acid | Benzylamine | Coupling Agent | N/A | ontosight.ai |
Amide synthesis can also proceed from precursors other than carboxylic acids. One such route involves the use of halogenated starting materials. For example, the synthesis of N-Benzyl-2-bromo-5-fluorobenzamide can be achieved starting from 2-Bromo-5-fluorobenzoic acid and Benzylamine. chemicalbook.com While this still utilizes a carboxylic acid, the halogenated core is a key feature. A more distinct alternative is the reaction of amines with other halogenated compounds. The synthesis of 3-Bromo-2-fluorobenzamide, for instance, can involve the acylation of 2-fluoroaniline (B146934) with bromoacetyl chloride. These methods provide flexibility in synthetic design, depending on the availability of starting materials.
Advanced and Sustainable Synthetic Strategies for Fluorobenzamides
Recent advancements in organic synthesis have introduced more sophisticated and environmentally benign methods for amide bond formation, including catalytic and regioselective approaches.
Catalytic methods are gaining prominence as they often offer milder reaction conditions and higher atom economy. mdpi.com Nickel-catalyzed cross-coupling reactions have been reported for the synthesis of fluorobenzamides. acs.org One study detailed the dehydrogenative amidation of various aryl aldehydes with benzylamine using a Nickel(II) pincer complex as a catalyst. mdpi.com This approach forms the amide bond directly, with water as the only byproduct.
Another advanced catalytic system involves a sequential gold and iridium-catalyzed reaction to produce N-alkylated amides from nitriles and alcohols. rsc.org This method transforms a nitrile, such as benzonitrile (B105546), into an amide which is then alkylated in a one-pot sequence. For instance, benzonitrile can be hydrated to benzamide using a gold catalyst, followed by N-alkylation with a benzyl (B1604629) alcohol using an iridium catalyst, yielding N-benzylbenzamide analogues. rsc.org These catalytic strategies represent a significant step towards more sustainable and efficient amide synthesis.
Table 2: Catalytic Synthesis of Benzamide Analogues
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl Aldehyde | Benzylamine | Nickel(II) Pincer Complex | N-benzylbenzamide | Up to 93 | mdpi.com |
| Nitrile | Benzyl Alcohol | [(IPr)Au(NTf2)] / [Cp*IrCl2]2 | N-benzylamide | 80-85 | rsc.org |
Controlling regioselectivity is crucial when dealing with polyfunctional molecules. An efficient, metal-free method for the regioselective synthesis of 2-fluorobenzamides has been developed using 1,2,3-benzotriazinones as precursors. researchgate.net These reactions proceed via denitrogenative fluorination under mild thermal or visible light conditions to provide a range of functionalized 2-fluorobenzamides in good yields (65-80%). researchgate.net
The fluorobenzamide core itself can be a substrate for further functionalization. Palladium-catalyzed direct arylation reactions have been studied on (poly)fluorobenzamides, demonstrating a method for C-H functionalization of the aromatic ring. researchgate.net Furthermore, a formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride, catalyzed by CuI, has been developed to produce fluorescent aminonaphthalic anhydrides, showcasing a novel transformation of the amide structure. researchgate.net Such methods that allow for the precise and selective modification of the fluorobenzamide scaffold are invaluable for creating diverse chemical libraries for research.
Scalability Considerations in the Synthesis of this compound for Research
While many synthetic methods are effective at the lab bench, their scalability for producing larger quantities of this compound for extensive research can be a concern. Traditional condensation reactions using acyl chlorides or coupling agents are generally scalable, but may generate significant waste (e.g., hydrochloride salts, used coupling agents), which can complicate purification on a larger scale.
For industrial-scale production of related compounds, continuous flow reactors are considered advantageous. They allow for precise control over reaction parameters such as temperature and mixing, which can lead to improved yields and safety, particularly for highly exothermic reactions. Catalytic methods, especially those that are highly efficient and operate under mild conditions, are inherently more scalable and sustainable. Dehydrogenative coupling, for example, avoids the use of stoichiometric activating agents and produces water as the main byproduct, simplifying workup and reducing waste. mdpi.com The choice of a synthetic route for scaling up the production of this compound will therefore depend on a balance of factors including starting material cost, reaction efficiency, ease of purification, and waste generation.
Compound Index
Electrophilic and Nucleophilic Reactions of the Benzamide Moiety
The benzamide moiety in this compound, which consists of the 2-fluorophenyl ring attached to the amide carbonyl group, presents several sites for chemical reactions. The fluorine atom and the aromatic ring's electron distribution are key determinants of its reactivity.
The presence of the electron-withdrawing fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) . evitachem.com Nucleophiles can replace the fluorine atom, a reaction that is particularly useful for introducing other functional groups onto the benzoyl portion of the molecule. evitachem.com The reactivity of the aromatic system towards nucleophiles is a consequence of the electrophilic nature imparted by the halogen substituent. evitachem.com
Beyond substitution, the benzamide group can undergo other transformations. While amides are generally stable, they can be hydrolyzed under acidic or basic conditions. The amide group can also be subjected to oxidation or reduction, potentially leading to the formation of carboxylic acids or amines, respectively, under specific reaction conditions.
Table 1: Summary of Reactions at the Benzamide Moiety
| Reaction Type | Reagents/Conditions | Products |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, thiols) | Substituted benzamides |
| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Oxidized derivatives (e.g., carboxylic acids) |
| Reduction | Reducing agents (e.g., LiAlH₄, NaBH₄) | Reduced products (e.g., amines) |
Modifications of the N-benzyl Substituent
The N-benzyl group is another key site for chemical modification. The benzylic position—the carbon atom attached to both the nitrogen and the phenyl ring—is particularly reactive.
Common reactions at the benzylic position include nucleophilic substitution, oxidation, and free-radical reactions. khanacademy.org Nucleophilic substitution can proceed via either an S(_N)1 or S(_N)2 mechanism, with the choice of pathway depending on the specific substrate and reaction conditions. khanacademy.org The stability of the resulting benzylic carbocation, due to resonance with the aromatic ring, can favor the S(_N)1 pathway. khanacademy.org
Table 2: Potential Modifications of the N-benzyl Substituent
| Reaction Type | Position | Potential Outcome |
| Nucleophilic Substitution | Benzylic Carbon | Introduction of new functional groups khanacademy.org |
| Oxidation | Benzylic Carbon | Formation of a carboxylic acid khanacademy.org |
| Aromatic Substitution | Benzyl Ring | Alteration of steric and electronic properties |
Derivatization Strategies for Structural Exploration of this compound
This compound serves as a valuable starting point for creating diverse chemical libraries through derivatization. The "Intermediate Derivatization Method" (IDM) is a powerful strategy where a core intermediate is systematically modified to generate a range of new molecules for screening. researchgate.net
Derivatization can be achieved by modifying any part of the molecule. For instance, various amines can be used in place of benzylamine during the initial synthesis to create a series of N-substituted-2-fluorobenzamides. A study focused on developing ligands for sigma receptors synthesized a series of nitro- and fluorobenzamides by reacting substituted benzoyl chlorides with 4-amino-1-benzylpiperidine. nih.gov This approach allows for the exploration of structure-activity relationships by systematically altering the N-substituent.
The 2-fluorobenzamide (B1203369) core is also a handle for building more complex structures. In one example, a synthesized thiadiazole derivative was coupled with 2-fluorobenzoyl chloride to produce a more elaborate final compound. The incorporation of fluorine is a common strategy in medicinal chemistry, as fluorinated derivatives often exhibit enhanced binding affinity to biological targets. chemrxiv.org Researchers have constructed libraries of fluorobenzamides to screen for potential herbicidal activity, highlighting the broad utility of this structural motif. researchgate.net
Investigating Reaction Mechanisms and Intermediates
Understanding the mechanisms of the reactions that this compound undergoes is essential for controlling reaction outcomes and designing synthetic pathways.
For nucleophilic aromatic substitution at the 2-position of the benzoyl ring, the reaction typically proceeds through a Meisenheimer complex. In this two-step mechanism, the nucleophile adds to the aromatic ring to form a resonance-stabilized anionic intermediate (the Meisenheimer complex), followed by the departure of the fluoride (B91410) leaving group to restore aromaticity. The synthesis of radiolabeled N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide from its corresponding nitro precursor with [18F]fluoride is a practical application of this SNAr mechanism. nih.gov
Reactions at the N-benzyl substituent also have well-studied mechanisms. Nucleophilic substitution at the benzylic carbon can occur via a concerted S(_N)2 mechanism or a stepwise S(_N)1 mechanism involving a resonance-stabilized benzylic carbocation intermediate. khanacademy.org
More complex, multi-step reaction mechanisms have been explored for related N-fluorobenzamide compounds. One such study detailed a formal [4+2] cycloaddition reaction that proceeds through a cascade involving the generation of a nitrogen-centered radical, a 1,5-hydrogen atom transfer, and the formation of an isobenzofuran-1-imine intermediate. researchgate.net While this specific reaction may not be directly applicable to this compound without N-fluoro activation, it illustrates the complex mechanistic pathways that benzamide derivatives can participate in, often involving radical intermediates.
Advanced Spectroscopic and Analytical Methodologies for the Elucidation of N Benzyl 2 Fluorobenzamide S Chemical Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For N-benzyl-2-fluorobenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides unambiguous evidence for its constitution.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In a typical ¹H NMR spectrum of this compound, the signals can be assigned to the protons of the benzyl (B1604629) group and the 2-fluorobenzoyl moiety.
Amide Proton (N-H): A broad singlet is typically observed for the amide proton, with its chemical shift being sensitive to solvent and concentration.
Benzyl Group Protons: The five aromatic protons of the benzyl ring usually appear as a multiplet in the range of δ 7.2-7.4 ppm. The two methylene protons (CH₂) adjacent to the nitrogen atom give rise to a doublet around δ 4.6 ppm, with coupling to the amide proton (J-coupling) rsc.orgchemicalbook.com. For the closely related N-benzylbenzamide, this signal appears as a doublet at δ 4.65 ppm (J = 5.5 Hz) rsc.org.
2-Fluorobenzoyl Protons: The four protons on the fluorinated aromatic ring exhibit a more complex multiplet pattern between δ 7.1 and 8.2 ppm due to both proton-proton and proton-fluorine couplings.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Amide (N-H) | ~6.4 - 6.8 | Broad Singlet (br s) | Shift is variable and depends on solvent and concentration. |
| Benzyl Aromatic (5H) | ~7.2 - 7.4 | Multiplet (m) | Corresponds to the five protons of the unsubstituted phenyl ring. |
| Benzyl Methylene (CH₂) | ~4.6 | Doublet (d) | Couples with the adjacent N-H proton. |
| 2-Fluorobenzoyl Aromatic (4H) | ~7.1 - 8.2 | Multiplet (m) | Complex pattern due to H-H and H-F couplings. |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. The proton-decoupled spectrum shows a single peak for each unique carbon atom.
Carbonyl Carbon (C=O): The amide carbonyl carbon is typically observed in the downfield region of the spectrum, around δ 164-168 ppm. For instance, the carbonyl carbon in N-benzylbenzamide appears at δ 167.5 ppm rsc.org.
Aromatic Carbons: The aromatic carbons of both the benzyl and 2-fluorobenzoyl rings appear in the range of δ 115-140 ppm. The carbon atom directly bonded to the fluorine (C-F) shows a large coupling constant (¹JCF) and its chemical shift is significantly influenced by the fluorine atom. In 4-fluorobenzaldehyde, the C-F carbon signal is a doublet at δ 166.5 ppm with a large coupling constant of J = 256.7 Hz rsc.org. A similar effect is expected for the C2 carbon of the 2-fluorobenzoyl ring.
Benzyl Methylene Carbon (CH₂): The methylene carbon of the benzyl group typically resonates around δ 44 ppm rsc.org.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Carbonyl (C=O) | 164 - 168 | Amide carbonyl. |
| Aromatic (C-F) | 158 - 162 (doublet) | Shows a large ¹JCF coupling constant. |
| Aromatic (C-H, C-C) | 115 - 140 | Includes carbons from both aromatic rings. |
| Benzyl Methylene (CH₂) | 43 - 45 | Aliphatic carbon signal. |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated organic compounds. Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides sharp signals over a wide chemical shift range. For this compound, the ¹⁹F NMR spectrum would show a single signal corresponding to the fluorine atom on the benzoyl ring. The chemical shift for a fluorine atom on a benzene ring is typically observed between -100 and -120 ppm relative to CFCl₃. For example, the fluorine signal in related N-(difluorophenyl)-2-fluorobenzamide compounds appears around -114 ppm mdpi.commdpi.com. This analysis confirms the presence and electronic environment of the fluorine atom within the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₄H₁₂FNO, Molecular Weight: 229.25 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 229.
The fragmentation pattern provides valuable structural clues. Key fragmentation pathways for amides involve cleavage of the bonds adjacent to the carbonyl group and the C-N bond libretexts.orgchemguide.co.ukmiamioh.edu.
Formation of the Benzyl/Tropylium Cation: A common fragmentation is the cleavage of the N-CH₂ bond to form the highly stable benzyl cation (C₇H₇⁺), which often rearranges to the tropylium ion, resulting in a prominent peak at m/z 91 rsc.org. This is a characteristic fragment for benzyl-containing compounds core.ac.uk.
Formation of the 2-Fluorobenzoyl Cation: Cleavage of the amide C-N bond can generate the 2-fluorobenzoyl cation (C₇H₄FO⁺), which would produce a strong signal at m/z 123 .
Loss of the 2-Fluorophenyl Group: A further fragmentation of the 2-fluorobenzoyl cation can occur through the loss of a carbon monoxide (CO) molecule, leading to the 2-fluorophenyl cation (C₆H₄F⁺) at m/z 95 .
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment Ion | Structure |
|---|---|---|
| 229 | Molecular Ion [M]⁺ | [C₁₄H₁₂FNO]⁺ |
| 123 | 2-Fluorobenzoyl cation | [C₇H₄FO]⁺ |
| 91 | Benzyl/Tropylium cation | [C₇H₇]⁺ |
| 95 | 2-Fluorophenyl cation | [C₆H₄F]⁺ |
Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds upon absorption of IR radiation or inelastic scattering of laser light (Raman).
For this compound, key characteristic absorption bands are expected:
N-H Stretch: A sharp peak in the region of 3300-3500 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the secondary amide nih.gov.
Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.
Aliphatic C-H Stretch: The methylene (CH₂) group's C-H stretching vibrations appear just below 3000 cm⁻¹.
C=O Stretch (Amide I band): A very strong and characteristic absorption for the amide carbonyl group appears in the range of 1630-1680 cm⁻¹ nih.govrepec.org. For the similar N-benzylbenzamide, this peak is seen at 1645 cm⁻¹ researchgate.net.
N-H Bend (Amide II band): This band, which involves N-H bending and C-N stretching, is found between 1510-1570 cm⁻¹.
C-F Stretch: The C-F stretching vibration gives rise to a strong band in the fingerprint region, typically between 1000-1300 cm⁻¹.
Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |
| C=O Stretch (Amide I) | 1630 - 1680 | Very Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Strong |
| C-F Stretch | 1000 - 1300 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, torsional angles, and intermolecular interactions, such as hydrogen bonding.
While specific crystal structure data for this compound is not available in the searched literature, analysis of closely related structures provides insight into the expected findings. For instance, the crystal structures of other fluorinated benzamides have been determined, often crystallizing in monoclinic space groups like Pn or P2₁/n mdpi.commdpi.com.
A crystallographic study of this compound would be expected to reveal:
Molecular Conformation: The relative orientation of the benzyl and 2-fluorobenzoyl rings. In similar structures, the two aromatic rings are often nearly coplanar, while the central amide group is twisted out of these planes mdpi.commdpi.com.
Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen is an acceptor. This typically leads to the formation of intermolecular N-H···O=C hydrogen bonds, which organize the molecules into chains or sheets in the crystal lattice nih.govresearchgate.net.
Unit Cell Parameters: The analysis would yield the dimensions of the unit cell (a, b, c, α, β, γ) and the space group, which defines the symmetry of the crystal. For example, the related N-benzyl-2,2,2-trifluoroacetamide crystallizes in the monoclinic P2₁/c space group researchgate.net.
This technique would provide the ultimate confirmation of the molecular structure and offer critical insights into the packing forces that govern its solid-state properties.
Hyphenated and Complementary Analytical Techniques in Structural Characterization
The unequivocal structural elucidation of this compound relies on the synergistic application of advanced analytical methodologies. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are paramount in providing comprehensive data from a single analysis. Complementary techniques are then used to corroborate these findings, ensuring a high degree of confidence in the assigned chemical structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the compound is first vaporized and separated from a mixture based on its boiling point and affinity for the stationary phase within a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Detailed Research Findings:
While specific, publicly available GC-MS analysis reports for this compound are not abundant, the expected behavior can be inferred from the analysis of structurally similar benzamide (B126) derivatives. The electron ionization (EI) mass spectrum of this compound would be anticipated to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation pattern is a critical piece of data for structural confirmation. Key fragmentation pathways for this compound would likely involve the cleavage of the amide bond and fragmentation of the benzyl and fluorobenzoyl moieties. The most prominent fragments would be expected to correspond to the stable benzyl cation and the 2-fluorobenzoyl cation.
A hypothetical GC-MS analysis of a synthesized sample of this compound could yield the following results:
Interactive Data Table: Hypothetical GC-MS Data for this compound
| Parameter | Value |
| Gas Chromatography | |
| Column Type | DB-5ms (5% Phenyl-methylpolysiloxane) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Temperature | 250°C |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Hypothetical Retention Time | 12.5 minutes |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-400 m/z |
| Expected Key m/z Fragments | 229 (M⁺), 123, 106, 91, 77 |
Interactive Data Table: Interpretation of Hypothetical Mass Spectrometry Fragmentation Pattern
| m/z | Proposed Fragment | Structure |
| 229 | Molecular Ion [C₁₄H₁₂FNO]⁺ | C₆H₅CH₂NHCOC₆H₄F |
| 123 | [C₇H₄FO]⁺ | COC₆H₄F |
| 106 | [C₇H₆N]⁺ | C₆H₅CH₂N |
| 91 | [C₇H₇]⁺ | C₆H₅CH₂ |
| 77 | [C₆H₅]⁺ | C₆H₅ |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that may have lower volatility or thermal stability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the hyphenated technique of choice. In LC-MS, the compound is separated in the liquid phase before being introduced into the mass spectrometer. This technique is highly sensitive and can provide both molecular weight and structural information.
Detailed Research Findings:
In a typical reverse-phase LC-MS analysis of this compound, the compound would be separated on a C18 column. The retention time is a characteristic property under specific chromatographic conditions. Following elution, the compound would be ionized, commonly using electrospray ionization (ESI), which is a soft ionization technique that typically results in a prominent protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the [M+H]⁺ ion, providing further structural details that are complementary to the data obtained from GC-MS.
A hypothetical LC-MS analysis could produce the following data:
Interactive Data Table: Hypothetical LC-MS Data for this compound
| Parameter | Value |
| Liquid Chromatography | |
| Column Type | C18 |
| Column Dimensions | 100 mm x 2.1 mm ID, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Hypothetical Retention Time | 6.8 minutes |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Observed Ion [M+H]⁺ | m/z 230.0976 |
Complementary Analytical Techniques
While hyphenated techniques provide a wealth of information, the combination of data from different analytical methods offers the most robust structural confirmation. The spectroscopic data obtained from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used in conjunction with mass spectrometry data to build a complete picture of the molecule.
For instance, ¹H and ¹³C NMR spectroscopy would confirm the number and connectivity of protons and carbons, respectively, including the characteristic chemical shifts and coupling patterns of the benzyl and 2-fluorobenzoyl groups. IR spectroscopy would identify the key functional groups, such as the N-H and C=O stretching vibrations of the amide group. The combination of these datasets provides an unambiguous confirmation of the structure of this compound.
Computational and Theoretical Studies on N Benzyl 2 Fluorobenzamide
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics. For compounds structurally related to N-benzyl-2-fluorobenzamide, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(2d,p), have been instrumental in optimizing the molecular geometry and predicting vibrational frequencies. nih.gov
These computational approaches allow for the determination of various electronic properties that are crucial for predicting how the molecule will interact with other chemical species. The insights gained from these calculations are pivotal in the rational design of new derivatives with enhanced biological activities.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. irjweb.commdpi.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com
For a related compound, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, the HOMO-LUMO energy gap was calculated to be 5.8182 eV, indicating a high degree of chemical reactivity. nih.gov This type of analysis for this compound would similarly shed light on its electronic activity and potential interaction sites. The distribution of the HOMO and LUMO across the molecule can also identify the regions most likely to be involved in electron transfer during a chemical reaction.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.4320 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.6138 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.8182 | Indicates chemical reactivity and stability |
| Ionization Potential (IP) | 6.4320 | Energy required to remove an electron |
| Electron Affinity (EA) | 0.6138 | Energy released when an electron is added |
| Electronegativity (χ) | 3.5229 | The power of an atom to attract electrons |
| Chemical Hardness (η) | 2.9091 | Resistance to change in electron distribution |
| Chemical Softness (σ) | 0.3437 | The reciprocal of chemical hardness |
Electrostatic Potential Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. nih.govchemrxiv.org
For this compound, an MEP map would likely show negative potential around the oxygen and fluorine atoms, indicating these as potential sites for hydrogen bonding and other electrostatic interactions. nih.gov The hydrogen atoms of the amide group would be expected to show a positive potential. nih.gov This information is crucial for understanding intermolecular interactions, particularly in a biological context where the molecule might bind to a protein receptor. The charge distribution can also be quantified through methods like Natural Population Analysis (NPA), which provides the charge on each atom. researchgate.net
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govukm.my This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. For this compound derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes, such as Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3). nih.gov
These studies typically involve preparing the 3D structures of both the ligand and the protein and then using a docking program, such as AutoDock, to explore possible binding modes. nih.govresearchgate.net The results are often scored based on the predicted binding affinity, with lower scores indicating a more favorable interaction. ukm.my The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site. For instance, the 2-fluorobenzamide (B1203369) moiety of certain derivatives has been shown to chelate with a zinc ion in the active site of HDAC3, while the benzyl (B1604629) group occupies the ATP-binding pocket of EGFR. nih.gov
Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics
Molecular Dynamics (MD) simulations provide a dynamic picture of the conformational changes and interactions of a molecule over time. nih.gov By simulating the motion of atoms and molecules, MD can be used to study the stability of a ligand-protein complex, the conformational flexibility of the ligand, and to calculate the binding free energy. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jppres.com By identifying the physicochemical properties or structural features (descriptors) that are most correlated with activity, a QSAR model can be used to predict the activity of new, untested compounds. jppres.com
For N-benzyl benzamide derivatives, 3D-QSAR models have been developed. nih.gov These models use descriptors that encode the 3D properties of the molecules, such as steric and electrostatic fields. A typical QSAR study involves:
Data Set Preparation : A series of compounds with known biological activities is compiled.
Descriptor Calculation : A variety of molecular descriptors are calculated for each compound.
Model Building : Statistical methods, such as partial least squares (PLS), are used to build a model that correlates the descriptors with the activity.
Model Validation : The predictive power of the model is assessed using techniques like cross-validation and by predicting the activity of an external test set of compounds. nih.gov
A statistically significant QSAR model, indicated by high correlation coefficients (R²) and cross-validated coefficients (Q²), can be a powerful tool for guiding the design of more potent this compound derivatives. nih.gov
| Parameter | Description |
|---|---|
| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). A value closer to 1 indicates a better fit. |
| Q² (Cross-validated R²) | Measures the predictive ability of the model. A higher Q² value suggests a more robust and predictive model. |
| F-statistic | A statistical test to determine if there is a significant relationship between the variables. |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is another powerful computational technique used in drug discovery. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov These features can include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative charges. bohrium.com
For N-benzyl benzamide derivatives, pharmacophore models have been generated based on a set of known active compounds. nih.govnih.gov The process involves aligning the active molecules and identifying the common chemical features that are responsible for their biological activity. Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for new compounds that match the pharmacophore. This process, known as virtual screening, can efficiently identify novel scaffolds with the potential to be active against the target of interest. bohrium.com The hits from virtual screening are then typically subjected to further analysis, such as molecular docking and in vitro testing, to confirm their activity.
Structure Activity Relationship Sar Studies and Rational Design of N Benzyl 2 Fluorobenzamide Analogues for Specific Biological Targets in Vitro and in Silico Focus
Design Principles for N-benzyl-2-fluorobenzamide Derivatives
The rational design of this compound derivatives often employs a strategy of creating multi-target-directed ligands, which can simultaneously modulate different signaling pathways involved in a specific disease. nih.gov This approach is considered a promising strategy for treating complex multifactorial conditions. nih.gov
A prominent design principle involves the development of dual-target inhibitors. For instance, this compound derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), two enzymes that synergistically promote malignant progression in triple-negative breast cancer. nih.gov The design rationale is based on the hypothesis that the 2-fluorobenzamide (B1203369) moiety can act as a zinc-binding group, essential for inhibiting HDACs, while the N-benzyl portion can be modified to occupy the ATP-binding pocket of EGFR. nih.gov Molecular modeling suggests the 2-fluorobenzamide group chelates with the Zn²⁺ ion in the active channel of HDAC3, while the benzyl (B1604629) group fits into the EGFR binding site. nih.gov This dual-target approach aims to achieve a synergistic therapeutic effect that is superior to single-target agents.
Another design strategy involves modifying the core structure to achieve high affinity and selectivity for a specific target. For example, the this compound scaffold has been incorporated into ligands targeting sigma receptors, which are implicated in various central nervous system disorders. nih.gov In this context, the design focuses on optimizing the interactions with the receptor's binding pocket to achieve high potency, measured by the inhibition constant (Ki), and selectivity over other receptor subtypes. nih.gov
Systematic Chemical Modifications and Their Impact on Binding Affinity
Systematic chemical modifications of the this compound scaffold are crucial for optimizing binding affinity and selectivity. These modifications typically involve substitutions on both the benzamide (B126) and the benzyl rings.
In the development of dual EGFR/HDAC3 inhibitors, a series of derivatives were synthesized with various substituents on the N-benzyl group. nih.gov The binding affinity was evaluated by measuring the half-maximal inhibitory concentration (IC₅₀). Modifications to the benzyl ring significantly influenced the inhibitory activity against both targets. For instance, introducing a fluorine atom at the para-position of the benzyl ring (compound 38) resulted in potent inhibition of both EGFR (IC₅₀ = 20.34 nM) and HDAC3 (IC₅₀ = 1.09 μM). nih.gov
Similarly, in the design of ligands for sigma receptors, modifications to the N-benzyl portion of a related benzamide structure were explored. The compound N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide demonstrated a high binding affinity for sigma receptors with a Ki value of 3.4 nM and a high selectivity for the sigma-2 subtype over the sigma-1 subtype. nih.gov This highlights how incorporating the this compound moiety into more complex structures can tune binding characteristics.
The replacement of bioisosteric groups is another key modification strategy. In a study on 3-(benzylsulfonamido)benzamide derivatives, replacing the sulfonamide linker with a thioether was found to be favorable for SIRT2 binding, leading to a two-to-threefold increase in potency. researchgate.net This suggests that similar modifications to the amide linker in this compound could also modulate binding affinity.
Table 1: Impact of Chemical Modifications on Binding Affinity and Inhibition
| Compound | Target(s) | Key Modification | Binding Affinity / Potency | Source |
|---|---|---|---|---|
| Compound 38 (EGFR/HDAC3 inhibitor) | EGFR, HDAC3 | 4-fluoro substituent on N-benzyl ring | IC₅₀ = 20.34 nM (EGFR), 1.09 μM (HDAC3) | nih.gov |
| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma Receptors | Incorporation of N-benzylpiperidine | Ki = 3.4 nM | nih.gov |
| Thioether Analogue (SIRT2 inhibitor) | SIRT2 | Replacement of sulfonamide with thioether | 2-3 fold increase in potency | researchgate.net |
Influence of Substituent Effects on In Vitro and In Silico Biological Activity Profiles
The nature and position of substituents on the this compound core have a profound impact on the biological activity, as demonstrated by both in vitro assays and in silico docking studies.
For the dual EGFR/HDAC3 inhibitors, SAR studies revealed that electron-withdrawing groups on the N-benzyl ring were generally favorable for activity. nih.gov The 4-fluoro-substituted compound 38 showed excellent dual-target inhibition and superior anti-proliferative activity against MDA-MB-231 cancer cells (IC₅₀ = 1.98 μM) compared to the established drug chidamide (B1683975) (IC₅₀ = 24.37 μM). nih.gov Molecular docking studies supported these findings, indicating that the 4-fluorobenzyl group occupies the ATP-binding pocket of EGFR effectively. nih.gov
In a different context, the fungicidal activity of benzamide derivatives was found to be highly dependent on the substitution pattern. Research showed that when the substituent on the benzoyl ring is a 2-fluoro group, the inhibitory activities against various fungi are superior to other analogues. mdpi.com For example, a 2-fluoro substituted benzamide derivative (compound 7h) exhibited good inhibitory activity against Sclerotinia sclerotiorum, Botrytis cinereal, and Thanatephorus cucumeris, with EC₅₀ values of 11.61, 17.39, and 17.29 μg/mL, respectively. mdpi.com
In silico studies on N-phenylbenzamides designed as potential antibacterial and antifungal agents have further elucidated the role of substituents. nih.gov Molecular docking simulations into the active sites of enzymes like aminoglycoside-2″-phosphotransferase-IIa and aspartic proteinases help predict the binding modes and rationalize the observed in vitro activities. nih.gov For antimicrobial thieno[2,3-d]pyrimidine-6-carboxamides, it was found that derivatives with no substituents or small groups like methyl or methoxyl in the para-position of the N-benzyl ring showed the highest activity against S. aureus and B. subtilis. researchgate.net
Table 2: Influence of Substituents on In Vitro Biological Activity
| Compound Series | Biological Target/Activity | Substituent Effect | Example Activity Data | Source |
|---|---|---|---|---|
| N-benzyl-2-fluorobenzamides | EGFR/HDAC3 Inhibition | 4-fluoro on benzyl ring enhances activity | Compound 38: IC₅₀ = 1.98 μM (MDA-MB-231 cells) | nih.gov |
| Benzamides | Fungicidal Activity | 2-fluoro on benzamide ring is superior for activity | Compound 7h: EC₅₀ = 11.61 μg/mL (S. sclerotiorum) | mdpi.com |
| N-benzyl-thieno[2,3-d]pyrimidine-carboxamides | Antibacterial Activity | Small or no substituents on benzyl ring are optimal | Good activity against S. aureus and B. subtilis | researchgate.net |
Conformational Analysis and its Relevance to Molecular Recognition
The three-dimensional conformation of this compound analogues is a critical determinant of their interaction with biological targets. The amide bond (C-N) in these molecules possesses a partial double-bond character, which leads to hindered rotation and the potential for distinct Z (trans) and E (cis) isomers. scielo.briaea.org The relative population of these conformers and the energy barrier to their interconversion can significantly affect molecular recognition and binding affinity.
Studies on related N-benzyl acetamide (B32628) structures using NMR spectroscopy have shown the presence of both E and Z isomers in solution. scielo.briaea.org The specific solvent can influence the equilibrium; for example, in a polar solvent like DMSO, the Z conformation may be favored, whereas equivalent proportions might be found in chloroform. iaea.org The activation energy for the rotation between conformers is typically around 16 kcal/mol. iaea.org
Quantum chemical calculations and molecular modeling are powerful tools to complement experimental data. scielo.br By scanning the potential energy surface through rotation of key dihedral angles, stable low-energy conformations can be identified. scielo.br This conformational analysis is vital for understanding how a ligand fits into the binding site of its target protein. For a derivative to bind with high affinity, it must adopt a specific, low-energy conformation that is complementary to the geometry and chemical environment of the binding pocket. The molecular modeling of the EGFR/HDAC3 dual inhibitor, for example, implicitly relies on the molecule adopting the correct conformation to simultaneously engage both enzyme active sites. nih.gov Therefore, understanding the conformational preferences of this compound derivatives is essential for the rational design of new analogues with enhanced biological activity.
Mechanistic Investigations of N Benzyl 2 Fluorobenzamide in Model Biological Systems in Vitro and Ex Vivo
Target Identification and Validation Strategies
In the quest to understand the biological activities of N-benzyl-2-fluorobenzamide and its derivatives, researchers have employed various strategies to identify and validate their molecular targets. A significant approach involves screening these compounds against panels of known biological targets, such as enzymes and receptors, to pinpoint specific interactions.
One prominent study identified a series of this compound derivatives as dual-target inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3). nih.gov This discovery stemmed from a research strategy focused on designing molecules that could simultaneously block multiple pathways driving cancer progression, particularly in triple-negative breast cancer (TNBC). nih.gov Molecular modeling was a key validation tool, revealing how the this compound scaffold could interact with both targets. Specifically, the 2-fluorobenzamide (B1203369) portion was predicted to chelate with the Zn2+ ion in the active site of HDAC3, while the benzyl (B1604629) group could occupy the ATP-binding pocket of EGFR. nih.gov
Another line of investigation identified the sigma receptor as a high-affinity target for a derivative, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide. nih.gov The identification strategy involved synthesizing a series of fluorobenzamides and evaluating their binding affinities to sigma receptors from guinea pig brain membranes. nih.gov The high affinity and selectivity observed for this compound validated the sigma receptor as a significant biological target. nih.gov Further validation came from in vivo blocking studies in rats, where the uptake of a radiolabeled version of the compound in the brain was shown to be selective to sites sensitive to haloperidol, a known sigma receptor ligand. nih.gov
Enzyme Inhibition and Activation Studies (e.g., protein kinases, HIV-1 RT, α-glucosidase, EGFR tyrosine kinase)
Following target identification, detailed enzyme inhibition studies are conducted to quantify the potency and mechanism of action of this compound derivatives.
EGFR and HDAC3 Inhibition: A specific derivative, compound 38 , emerged as a potent dual inhibitor of EGFR and HDAC3. nih.gov In vitro enzyme assays demonstrated its significant inhibitory activity against both enzymes. Molecular modeling further elucidated the binding mode, showing the 2-fluorobenzamide moiety chelating with Zn2+ in the HDAC3 active channel and the 4-fluorobenzyl group occupying the ATP-binding pocket of EGFR, thus blocking their respective activities. nih.gov
| Compound | Target Enzyme | IC₅₀ |
| Derivative 38 | EGFR | 20.34 nM |
| Derivative 38 | HDAC3 | 1.09 µM |
This table presents the half-maximal inhibitory concentration (IC₅₀) values for a specific this compound derivative against its target enzymes.
EGFR Tyrosine Kinase Inhibition: The role of this compound derivatives as inhibitors of EGFR tyrosine kinase is a key area of investigation. The inhibition of EGFR, a receptor tyrosine kinase, is a critical mechanism for controlling cancer cell proliferation. reactionbiology.commdpi.com Studies on related structures, such as N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, have also explored EGFR kinase inhibitory effects through molecular docking studies, suggesting that the benzylamide substructure can play a role in binding to the kinase domain. nih.gov
While direct inhibitory data for the parent this compound on HIV-1 RT and α-glucosidase is not prominently available in the reviewed literature, the broader class of benzamide (B126) and benzyl derivatives has been explored for such activities. For instance, various heterocyclic compounds are known to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, making it a target for diabetes management. nih.govnih.govchemrxiv.org Similarly, novel non-nucleoside inhibitors of HIV-1 reverse transcriptase have been developed from related benzimidazole structures. nih.govnih.govresearchgate.netmdpi.com
Receptor Binding Affinity and Selectivity Profiling
The interaction of this compound derivatives with specific receptors has been quantified through binding affinity studies. These assays are crucial for determining the potency and selectivity of a compound for its intended target over other receptors, which can predict its potential for therapeutic efficacy and off-target effects.
A notable example is the derivative N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, which was found to bind to sigma receptors with high affinity. nih.gov In vitro studies using guinea pig brain membranes established a high binding affinity, as indicated by a low inhibition constant (Ki). nih.gov Furthermore, the compound demonstrated high selectivity for the sigma-2 receptor subtype over the sigma-1 subtype. nih.gov
| Compound | Receptor Target | Binding Affinity (Ki) | Selectivity (sigma-2/sigma-1) |
| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma Receptors | 3.4 nM | 120 |
This table details the binding affinity (Ki) and selectivity of an this compound derivative for sigma receptors.
This high affinity and selectivity profile suggests that this derivative could be a potent and specific modulator of sigma receptor activity. Such precise receptor binding is a desirable characteristic for compounds intended for targeted therapies. nih.gov
Cellular Assays for Antiproliferative or Other Modulatory Effects in Cell Lines
To move from molecular interactions to cellular effects, this compound derivatives are tested in various cellular assays. These experiments, typically conducted using cancer cell lines, assess the compound's ability to inhibit cell growth (antiproliferative effects) or modulate other cellular behaviors.
The dual EGFR/HDAC3 inhibitor, compound 38 , demonstrated superior antiproliferative activity against the MDA-MB-231 triple-negative breast cancer cell line when compared to chidamide (B1683975), an established HDAC inhibitor. nih.gov Beyond simply halting proliferation, this compound was also shown to inhibit cell migration and induce late-stage apoptosis (programmed cell death) in these cells. nih.gov
| Compound | Cell Line | Antiproliferative Activity (IC₅₀) | Effect on Migration | Effect on Apoptosis |
| Derivative 38 | MDA-MB-231 | 1.98 µM | 74.15% inhibition | 57.4% late-stage apoptosis |
| Chidamide (Reference) | MDA-MB-231 | 24.37 µM | Not Reported | Not Reported |
This table summarizes the cellular effects of an this compound derivative on the MDA-MB-231 breast cancer cell line.
In other studies, 4-fluorobenzyl analogs of the marine alkaloid makaluvamine, which share a fluorobenzyl structural motif, showed potent antiproliferative effects against a panel of human cancer cell lines. researchgate.net For instance, a fluorobenzyl analog exhibited significant growth inhibition (LogGI₅₀ < -8.0 M) against the RXF-393 renal cancer cell line and was particularly effective at inducing cell death (LogLC₅₀ = -6.01 M) in the MCF-7 breast cancer cell line. researchgate.net These findings underscore the potential of the fluorobenzylamide scaffold as a component of effective antiproliferative agents. researchgate.netresearchgate.net
Pathway Modulation and Downstream Effects in Cellular Models
The ultimate goal of mechanistic studies is to understand how a compound's interaction with its molecular target(s) translates into changes in cellular signaling pathways and downstream biological effects. For this compound derivatives, the modulation of pathways is directly linked to the inhibition of their identified targets.
In the case of the dual EGFR/HDAC3 inhibitor, its activity is predicated on the synergistic role these two proteins play in driving the malignant progression of triple-negative breast cancer. nih.gov By inhibiting EGFR, the compound blocks the initiation of downstream signaling cascades that promote cell proliferation, survival, and migration. Simultaneously, inhibiting HDAC3 affects chromatin structure and gene expression, leading to changes that can suppress tumor growth and induce apoptosis. The observed cellular effects—reduced proliferation, decreased migration, and increased apoptosis—are the direct downstream consequences of modulating these two critical pathways. nih.gov While the specific downstream effector proteins were not detailed in the initial report, the dual-inhibition strategy itself implies a broad impact on the cellular signaling network.
Similarly, the interaction of the N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide derivative with sigma receptors implies modulation of the pathways regulated by these receptors. nih.gov Sigma receptors are known to be involved in a variety of cellular functions, including the regulation of ion channels, calcium signaling, and cell survival pathways. Therefore, the high-affinity binding of this compound is expected to trigger downstream effects consistent with the modulation of sigma receptor signaling.
Emerging Applications and Interdisciplinary Research Involving N Benzyl 2 Fluorobenzamide Excluding Human Clinical Context
N-benzyl-2-fluorobenzamide as a Chemical Probe in Biological Research
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. nih.gov Derivatives of this compound have emerged as promising candidates for such roles, enabling researchers to investigate complex biological processes in non-human models.
One notable application is in the field of neuroimaging. A derivative, N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, has been synthesized and evaluated as a potential ligand for Positron Emission Tomography (PET) imaging of sigma receptors. nih.gov In vitro studies demonstrated that this compound binds to sigma receptors with high affinity and selectivity. nih.gov When labeled with the radioisotope fluorine-18, the compound allowed for the visualization of sigma receptor distribution in the brains of rats. nih.gov Blocking studies confirmed that the uptake of the radioligand in the brain was specific to these receptors. nih.gov This research highlights the potential of fluorobenzamide scaffolds in developing probes for in vivo imaging and studying receptor pharmacology in animal models.
Furthermore, this compound derivatives have been identified as dual-target inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3). nih.gov Molecular modeling studies suggest that the 2-fluorobenzamide (B1203369) portion of these molecules plays a crucial role in chelating with the zinc ion in the active site of HDAC3, while the benzyl (B1604629) group occupies a binding pocket in EGFR. nih.gov By inhibiting these two key proteins, such compounds can be used as chemical probes to explore the synergistic roles of EGFR and HDAC3 in cellular processes, such as proliferation and migration, in in vitro cell-based assays. nih.gov
Potential in Material Science and Crystal Engineering
Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. This field relies on understanding and controlling intermolecular interactions to dictate the packing of molecules in a crystal lattice. The structural characteristics of this compound and its analogs make them interesting subjects for crystal engineering studies.
Research on halogenated benzamides, including fluorinated derivatives, provides insight into how non-covalent interactions, such as hydrogen bonds and halogen bonds, influence crystal packing. The crystal structures of related compounds, such as N-(2,3-difluorophenyl)-2-fluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide, have been determined using single-crystal X-ray diffraction. mdpi.commdpi.com These studies reveal that both aromatic rings in these molecules are nearly coplanar, while the central amide group is twisted. mdpi.commdpi.com
Table 1: Crystallographic Data for this compound Analogs
| Compound | Formula | Crystal System | Space Group | Key Interactions |
|---|---|---|---|---|
| N-(2,3-difluorophenyl)-2-fluorobenzamide | C₁₃H₈F₃NO | Monoclinic | Pn | 1D amide⋯amide hydrogen bonds, C-H⋯F/O interactions. mdpi.com |
Environmental Fate and Ecotoxicological Studies (Non-Human Organisms)
As with any chemical compound intended for widespread use, understanding the environmental fate and ecotoxicology of this compound and its derivatives is crucial. While specific studies on this particular compound are limited, general knowledge about the environmental behavior of heterocyclic and pharmaceutical compounds provides a framework for preliminary assessment.
Pharmaceuticals and agrochemicals can enter the environment through various pathways, including manufacturing effluent and agricultural runoff. mdpi.com Once in aquatic or terrestrial systems, their fate is determined by processes such as biodegradation, photolysis, and sorption to soil and sediment. mdpi.com The persistence and potential for bioaccumulation of these compounds are of significant concern. researchgate.net
The ecotoxicity of such compounds is typically evaluated using a battery of tests on representative non-human organisms from different trophic levels, such as bacteria (e.g., Vibrio fischeri), algae (e.g., Raphidocelis subcapitata), invertebrates (e.g., Daphnia magna), and fish. researchgate.net These studies assess acute and chronic toxicity, which can manifest as mortality, growth inhibition, or reproductive effects. For instance, studies on other heterocyclic compounds have shown that both the core structure and substituents can influence toxicity. mdpi.com Given the halogenated nature of this compound, its potential for persistence and toxicity warrants careful investigation to ensure minimal impact on non-target organisms and ecosystem health.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide |
| N-(2,3-difluorophenyl)-2-fluorobenzamide |
| N-(2,4-difluorophenyl)-2-fluorobenzamide |
| 2-benzoyl-N,N-diethylbenzamide |
| N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy) butanoic amide |
| 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide |
| 2-bromo-N-(2,4-dichlorophenyl)benzamide |
| N-benzyl-2-acetamido-3-methoxypropionamide |
| N-benzyl-2-acetamido-3-ethoxypropionamide |
Future Directions and Unexplored Research Avenues for N Benzyl 2 Fluorobenzamide
Development of Novel and Efficient Synthetic Routes
The current synthesis of N-benzyl-2-fluorobenzamide and its analogs typically involves the condensation reaction of 2-fluorobenzoyl chloride with a corresponding benzylamine (B48309) derivative. mdpi.com While effective at a laboratory scale, this method may present challenges for large-scale synthesis or the creation of diverse libraries for screening. Future research should focus on developing more innovative and efficient synthetic strategies.
Key areas for exploration include:
Transition-Metal Catalysis: The use of transition-metal catalysts, such as palladium, for cross-coupling reactions has become essential in modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds. hilarispublisher.com Investigating catalytic methods for the direct amidation of 2-fluorobenzoic acid derivatives could offer a more step-economical and atom-efficient alternative to the use of acyl chlorides.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Adapting the synthesis of this compound to a flow chemistry setup could streamline production and facilitate the rapid synthesis of analogs.
Green Chemistry Approaches: Future synthetic routes should aim to be more environmentally benign. This could involve using greener solvents, reducing the number of synthetic steps, and employing catalytic rather than stoichiometric reagents to minimize waste.
Computer-Aided Synthesis Planning (CASP): The integration of computational tools and machine learning can revolutionize the design of synthetic routes. hilarispublisher.com CASP algorithms can analyze vast reaction databases to propose novel and efficient pathways to target molecules like this compound, potentially uncovering non-intuitive and highly optimized synthetic strategies. hilarispublisher.com
Expansion of In Vitro Biological Target Space and Mechanistic Characterization
Initial studies have revealed that this compound derivatives can act as dual-target inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), showing potential in treating triple-negative breast cancer. nih.gov Another derivative, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, has demonstrated high affinity for sigma receptors, suggesting applications in PET imaging. nih.gov These findings, while significant, likely represent only a fraction of the scaffold's biological activity.
Future research should aim to:
Broaden Target Screening: Systematically screen this compound and a library of its derivatives against a wide array of biological targets. This could include other protein kinases, epigenetic modifiers (e.g., other HDAC isoforms, methyltransferases), G-protein coupled receptors (GPCRs), and ion channels.
Elucidate Dual-Target Mechanisms: For compounds showing activity against multiple targets like EGFR and HDAC3, detailed mechanistic studies are crucial. nih.gov Research should focus on understanding the structural basis for this dual inhibition through co-crystallography and advanced molecular modeling. Investigating the synergistic effects of inhibiting both targets simultaneously within cancer cells will be vital.
Explore New Therapeutic Areas: Based on the known targets, exploration into other disease contexts is warranted. For instance, since both EGFR and HDAC inhibitors are being investigated for neurodegenerative diseases, the potential of this compound derivatives in this area could be a fruitful avenue of research.
Structure-Activity Relationship (SAR) Studies: A comprehensive SAR analysis is needed to understand how modifications to different parts of the this compound scaffold affect biological activity and target selectivity. nih.gov As seen with deoxynojirimycin derivatives, substitutions on the benzyl (B1604629) ring can significantly impact inhibitory activity. nih.govmdpi.com
Table 1: Known Biological Targets of this compound Derivatives
| Derivative Class | Biological Target(s) | Potential Application | Research Findings |
| Substituted N-benzyl-2-fluorobenzamides | EGFR / HDAC3 | Triple-Negative Breast Cancer | A derivative showed IC₅₀ values of 20.34 nM against EGFR and 1.09 μM against HDAC3, suppressing tumor growth in vivo. nih.gov |
| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma Receptors (σ₁ and σ₂) | PET Imaging Ligand | Compound bound to sigma receptors with high affinity (Ki = 3.4 nM) and selectivity. nih.gov |
Integration with Advanced High-Throughput Screening Technologies
To efficiently explore the vast biological target space, the integration of this compound-based libraries with high-throughput screening (HTS) is essential. nih.gov HTS allows for the rapid testing of thousands of compounds, accelerating the identification of new lead molecules for drug discovery. limes-institut-bonn.de
Future strategies should involve:
Library Synthesis: Create a diverse chemical library based on the this compound scaffold. This can be achieved through combinatorial chemistry, where different benzylamine and fluorobenzoyl precursors are combined.
Target-Based and Phenotypic Screening: Employ both target-based HTS (screening against specific, purified proteins) and phenotypic HTS (screening for effects on whole cells or organisms). Phenotypic screening can uncover novel mechanisms of action that might be missed in target-based approaches.
Advanced Assay Formats: Utilize modern HTS assay technologies, such as fluorescence-based readouts, cell-free systems, and label-free detection methods, to generate robust and reliable data. nih.gov
Exploration of this compound in Functional Material Design
The structural features of this compound—a rigid aromatic core, hydrogen bonding capabilities of the amide group, and the unique electronic properties of the fluorine atom—make it an interesting candidate for materials science applications. While this area is largely unexplored, future research could investigate its potential in creating novel functional materials. emorychem.science
Potential research directions include:
Organic Electronics: The planar, conjugated nature of the benzamide (B126) structure could be exploited in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The fluorine atom can influence molecular packing and electronic energy levels, which are critical parameters for device performance.
Supramolecular Assemblies: The amide group is a well-known motif for directing self-assembly through hydrogen bonding. mdpi.com Research could explore how this compound and its derivatives self-assemble in solution and in the solid state to form ordered nanostructures, gels, or liquid crystals.
Polymer Science: Incorporating the this compound moiety as a monomer or a pendant group in polymers could impart specific properties, such as thermal stability, altered solubility, or specific binding capabilities.
Challenges and Opportunities in Fluorobenzamide Research
The broader field of fluorobenzamide research, including the study of this compound, faces both challenges and significant opportunities.
Challenges:
Metabolism and Toxicity: While fluorine substitution can block metabolic pathways and increase a drug's half-life, the metabolism of fluorinated compounds can sometimes lead to toxic byproducts. researchgate.net Understanding the metabolic fate of this compound is a critical challenge.
Synthetic Complexity: The synthesis of complex, poly-fluorinated benzamide analogs can be challenging, requiring specialized reagents and reaction conditions. mdpi.com
Off-Target Effects: The development of highly selective inhibitors remains a challenge. The scaffold may interact with unintended biological targets, leading to side effects.
Opportunities:
Enhanced Biological Properties: The fluorine atom is a powerful tool in medicinal chemistry. It can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties like lipophilicity and pKa. nih.govmdpi.com The 2-fluoro substitution on the benzamide ring is a key feature that can be further exploited.
Conformational Control: Fluorine atoms can influence the conformation of a molecule. mdpi.com In the case of 2,6-difluorobenzamide inhibitors of FtsZ, the fluorine atoms induce a non-planar conformation that is closer to the active, protein-bound state. mdpi.com This principle could be applied to rationally design more potent this compound derivatives.
Rich Chemical Space: The benzamide scaffold is a privileged structure in medicinal chemistry, and the potential for creating diverse derivatives is vast. mdpi.com There are numerous opportunities to synthesize and test novel analogs with unique biological and material properties.
Q & A
Q. What are the recommended synthetic routes for N-benzyl-2-fluorobenzamide?
A common approach involves coupling 2-fluorobenzoic acid derivatives with benzylamine. For example, amidation using activated esters (e.g., acid chlorides or mixed anhydrides) in dichloromethane with pyridine as a base . Optimization may require controlling reaction time and stoichiometry to minimize side products like unreacted intermediates or hydrolysis byproducts.
Q. How is structural characterization of this compound performed?
X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is ideal for resolving bond angles and torsion angles . Complementary techniques include / NMR to confirm substitution patterns and FT-IR for carbonyl (C=O) and amide (N-H) stretching frequencies. For InChI standardization, refer to PubChem’s computational protocols .
Q. What analytical methods validate purity in academic settings?
High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is standard. For fluorinated analogs, NMR can detect impurities. Purity ≥95% is typically required for reproducible biological assays .
Advanced Research Questions
Q. How do discrepancies in crystallographic data for this compound derivatives arise?
Discrepancies often stem from disorder in the benzyl or fluorophenyl groups, especially if the crystal lattice contains solvent molecules. Refinement in SHELXL with restraints for anisotropic displacement parameters can mitigate this . Compare multiple datasets to confirm bond-length deviations (<0.02 Å for C-C bonds).
Q. What strategies resolve low yields in the synthesis of fluorinated benzamides?
Low yields may arise from steric hindrance or electron-withdrawing fluorine effects. Use coupling agents like HATU or EDCI to enhance reactivity. Microwave-assisted synthesis (e.g., 100°C, 30 min) can improve efficiency . Monitor intermediates via TLC (silica gel, ethyl acetate/hexane).
Q. How can computational modeling predict the bioactivity of this compound?
Density Functional Theory (DFT) calculations assess electronic effects (e.g., fluorine’s electronegativity on amide resonance). Molecular docking (AutoDock Vina) can predict binding to targets like kinases or GPCRs, leveraging PubChem’s physicochemical descriptors (logP, polar surface area) .
Q. What experimental controls address contradictory biological assay results?
Contradictions may arise from off-target effects or solvent interference (e.g., DMSO cytotoxicity). Include positive/negative controls (e.g., known inhibitors) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cell viability). Replicate under inert atmospheres to prevent oxidation .
Q. How is regioselectivity achieved in modifying the fluorobenzamide scaffold?
Fluorine’s meta-directing nature influences electrophilic substitution. For functionalization at the para position, use directing groups (e.g., nitro) or transition-metal catalysis (Pd-mediated C-H activation). Monitor regioselectivity via NMR .
Methodological Guidance
- Crystallography : Use SHELXL for anisotropic refinement and PLATON to check for twinning or voids .
- Synthesis : Prioritize anhydrous conditions for moisture-sensitive intermediates (e.g., acid chlorides) .
- Data Analysis : Apply multivariate statistics (PCA) to correlate structural features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
